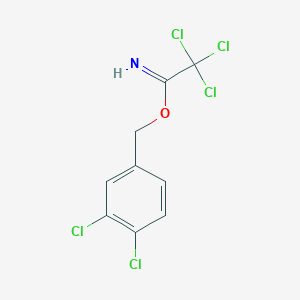![molecular formula C20H23N3O2 B12521026 Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- CAS No. 656835-87-9](/img/structure/B12521026.png)
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is known for its unique chemical structure, which includes a benzamide core with a methoxyphenyl and piperidinylmethylene substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of benzamide derivatives. This system allows for precise control over reaction conditions and high efficiency. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor can yield high purity products within a short reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism of action of benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylphenyl)benzamide: Known for its use in medicinal chemistry.
N-((Z)-2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide: Utilized in various chemical and pharmaceutical applications
Uniqueness
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
656835-87-9 |
|---|---|
Fórmula molecular |
C20H23N3O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[N-(4-methoxyphenyl)-C-piperidin-1-ylcarbonimidoyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-25-18-12-10-17(11-13-18)21-20(23-14-6-3-7-15-23)22-19(24)16-8-4-2-5-9-16/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,22,24) |
Clave InChI |
FBZVXNXNLACQOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C(NC(=O)C2=CC=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


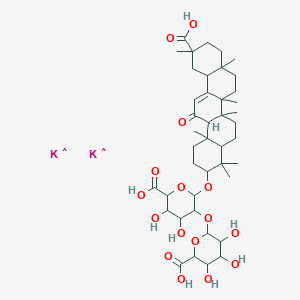
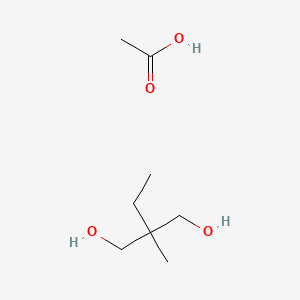
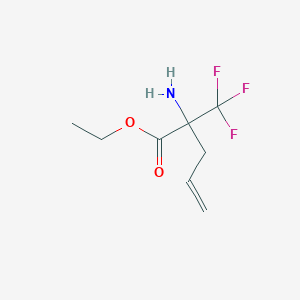
![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
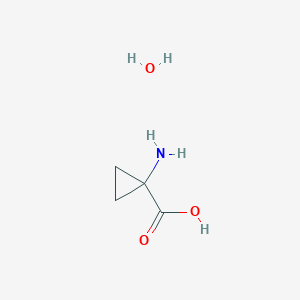
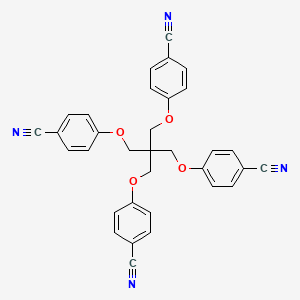
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)

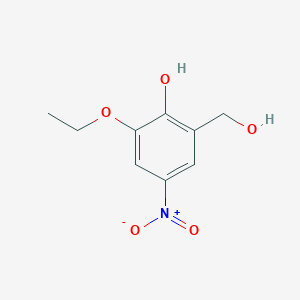
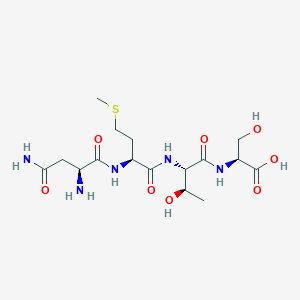
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
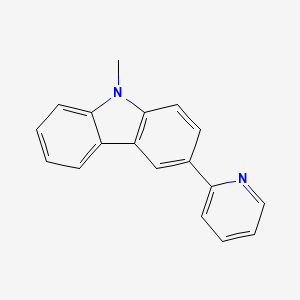
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
